![molecular formula C15H11NO B4756977 3-benzylidene-1-isoindolinone](/img/structure/B4756977.png)
3-benzylidene-1-isoindolinone
Overview
Description
3-benzylidene-1-isoindolinone is an organic compound with a chemical formula C_17H_11NO_2. It is a yellow powder that is soluble in organic solvents such as ethanol and chloroform. The compound has attracted significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mechanism of Action
The exact mechanism of action of 3-benzylidene-1-isoindolinone is not fully understood. However, it is believed to act by modulating various signaling pathways in cells. The compound has been shown to inhibit the activity of several enzymes involved in cell proliferation and survival, including topoisomerase II and protein kinase C. It has also been found to activate the p53 tumor suppressor protein, which plays a key role in regulating cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of 3-benzylidene-1-isoindolinone. The compound has been found to induce DNA damage and cell cycle arrest in cancer cells. It has also been shown to inhibit the production of reactive oxygen species, which are known to contribute to the development of various diseases. Additionally, the compound has been found to modulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-benzylidene-1-isoindolinone in lab experiments is its potent biological activity. The compound has been shown to exhibit activity against a wide range of cancer cell lines and microorganisms. Additionally, its relatively simple synthesis method and low cost make it an attractive target for further research. However, the compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several potential future directions for research on 3-benzylidene-1-isoindolinone. One area of interest is the development of new synthetic methods for the compound, which could improve its yield and purity. Another area of research is the investigation of the compound's potential applications in drug discovery, particularly in the development of new anti-cancer agents. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and to investigate its potential side effects and toxicity in vivo.
Scientific Research Applications
3-benzylidene-1-isoindolinone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-microbial properties. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to possess potent anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. Additionally, the compound has been found to exhibit antibacterial and antifungal activity against a range of microorganisms.
properties
IUPAC Name |
(3Z)-3-benzylideneisoindol-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-15-13-9-5-4-8-12(13)14(16-15)10-11-6-2-1-3-7-11/h1-10H,(H,16,17)/b14-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCBGFWJTALFFU-UVTDQMKNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C3=CC=CC=C3C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-benzylidene-2,3-dihydro-1H-isoindol-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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